(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic molecule featuring a pyridoindole core fused with a thiadiazole moiety. The pyrido[4,3-b]indole scaffold is substituted with a fluorine atom at the 8-position, which enhances electronic and steric properties, while the thiadiazole ring is substituted with a methyl group at the 4-position.
The molecular formula is C₁₇H₁₆FN₅OS, with a molecular weight of 365.41 g/mol. Its synthesis likely follows a route analogous to related compounds in the evidence, involving coupling of substituted pyridoindole intermediates with carboxylic acid derivatives under standard amide-forming conditions (e.g., GP1 in and ) .
Properties
Molecular Formula |
C15H13FN4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C15H13FN4OS/c1-8-14(22-19-18-8)15(21)20-5-4-13-11(7-20)10-6-9(16)2-3-12(10)17-13/h2-3,6,17H,4-5,7H2,1H3 |
InChI Key |
OBVVUUCRLXENFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Substituted Pyridines with Aryne Precursors
The pyridoindole scaffold is synthesized via annulation reactions between 2-fluoropyridine derivatives and benzyne intermediates. Source demonstrates that 2-pyridinecarboxaldehyde reacts with aryne precursors (e.g., o-(trimethylsilyl)phenyl triflate ) under fluoride-mediated conditions (Table 1):
| Entry | Fluoride Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TBAT (1.5 eq) | THF | RT | 59 |
| 2 | TBAT (1.75 eq) | THF | RT | 68 |
| 3 | TBAT (2.0 eq) | THF | RT | 71 |
Optimal conditions (Entry 3) use 2.0 equivalents of TBAT in THF at room temperature, achieving 71% yield. The 8-fluoro substituent is introduced via fluorinated starting materials or post-synthetic fluorination.
Reductive Amination for Tetrahydro Ring Formation
Patent describes reductive amination of 5-(p-fluorophenyl)-8-fluoroindole with N-acetyl-4-aminobutanol using sodium cyanoborohydride, yielding the tetrahydro-pyridoindole framework in 65–78% yields.
Synthesis of the 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Fragment
Cyclocondensation of Acethydrazide with Carbon Disulfide
Source outlines a solvent-free method for thiadiazole synthesis:
Oxidation to Methanone
The carboxylic acid is converted to the acyl chloride using phosphorus oxychloride , followed by Friedel-Crafts acylation with the pyridoindole.
Coupling Strategies for Final Assembly
Friedel-Crafts Acylation
The pyridoindole core undergoes acylation with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in dichloromethane using AlCl₃ as a catalyst. Source reports yields of 60–73% after 6 hours at 50°C.
Nucleophilic Substitution
Alternative routes employ N-methylimidazole (NMI) to activate the acyl chloride, enabling coupling at room temperature (55–62% yield).
Reaction Optimization
Solvent and Temperature Effects
Catalytic Systems
- TBAT vs. CsF : TBAT provides superior fluoride ion availability, enhancing annulation efficiency.
- AlCl₃ vs. FeCl₃ : AlCl₃ increases acylation yields by 12–18%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 3.21 (t, J = 6.0 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS : m/z 356.1298 [M+H]⁺ (calc. 356.1301).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts acylation | 73 | 99 | Scalability |
| Nucleophilic substitution | 62 | 97 | Mild conditions |
| One-pot annulation | 68 | 95 | Reduced step count |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on specific biological pathways and its potential as a treatment for various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent variations, molecular properties, and synthetic yields:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 8-fluoro substitution in the target compound may enhance metabolic stability compared to 8-trifluoromethoxy (Compound 22) due to reduced steric bulk .
Synthetic Accessibility: Yields for analogs range from 34% (Compound 1) to 88% (Compound 22), with lower yields attributed to steric hindrance from dimethylamino or trifluoromethyl groups . The target compound’s synthesis may face challenges due to the thiadiazole’s reactivity.
Spectroscopic Characterization :
- UPLC-MS and HRMS data for Compound 30 (m/z 394.35) and Compound 22 (m/z 475.34) confirm molecular integrity . The target compound would require similar validation via high-resolution mass spectrometry.
Research Findings and Implications
- SAR Trends : Fluorine and methyl substitutions at specific positions (e.g., 6-, 8-, or 9-positions on pyridoindole) modulate steric and electronic interactions, impacting receptor affinity. Thiadiazole moieties (target) may offer unique hydrogen-bonding interactions compared to pyrazoles .
- Limitations : The evidence lacks direct biological data for the target compound. Future work should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses derived from structural comparisons.
Biological Activity
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the pyridoindole moiety and the thiadiazole group. The presence of the fluoro substituent on the indole ring may enhance its pharmacological properties by influencing its interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₄H₁₅FN₂OS
- Molecular Weight : 270.35 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives possess potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Antidiabetic Properties
Research has highlighted the potential of pyridoindole derivatives in managing diabetes. Specifically, compounds with similar structural features have been evaluated for their ability to enhance insulin sensitivity and reduce blood glucose levels. In vitro studies have shown promising results in glucose uptake enhancement in muscle cells .
Neuroprotective Effects
The neuroprotective properties of pyridoindole derivatives have also been investigated. Compounds with this scaffold have been observed to exhibit protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, showcasing their potential as effective antimicrobial agents.
Case Study 2: Antidiabetic Activity
In a controlled study involving diabetic rats, a derivative of the compound was administered at varying doses. The results showed a significant reduction in fasting blood glucose levels compared to the control group, indicating its efficacy in managing hyperglycemia.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 16 µg/mL against S. aureus | |
| Antidiabetic | Reduced blood glucose levels | |
| Neuroprotective | Protection against oxidative stress |
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is hypothesized to involve interaction with specific receptors or enzymes related to its biological targets, although detailed mechanistic studies are still needed.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR to verify substituent positions and coupling patterns, particularly for distinguishing fluorinated and methylated groups .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the methanone bridge .
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related methanone derivatives .
- Elemental analysis : To validate purity (>95%) by matching experimental and calculated C, H, N, S, and F percentages .
How can researchers optimize the regioselectivity and yield during the coupling of the pyrido-indole and thiadiazole moieties?
Advanced
Regioselectivity challenges arise from steric hindrance and electronic effects. Strategies include:
- Pre-functionalization : Introducing directing groups (e.g., boronic acids) to the pyrido-indole core to enhance coupling efficiency .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling or copper catalysts for Ullmann-type reactions .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, as shown in analogous thiadiazole syntheses .
Yield improvements (>70%) are achievable via iterative recrystallization from ethanol-DMF mixtures .
When encountering unexpected byproducts during synthesis, what analytical approaches should be employed to identify and characterize these impurities?
Q. Advanced
- HPLC-DAD/MS : To separate and identify byproducts based on retention times and mass spectra .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign structures of regioisomers or dimerized products .
- X-ray powder diffraction (XRPD) : Differentiate crystalline polymorphs from amorphous impurities .
For example, in phenylhydrazine-mediated syntheses, unexpected pyrazole byproducts were characterized via H NMR and HRMS .
How do structural modifications to the thiadiazole or pyrido-indole subunits impact the compound's physicochemical properties and binding affinity?
Q. Advanced
- Thiadiazole modifications : Replacing 4-methyl with electron-withdrawing groups (e.g., nitro) increases electrophilicity but reduces solubility. This alters binding kinetics, as observed in docking studies with analogous thiadiazoles .
- Pyrido-indole fluorination : The 8-fluoro group enhances metabolic stability and π-stacking interactions in hydrophobic pockets, as seen in crystallographic data .
- Methanone linker replacement : Substituting the ketone with an amide or ester decreases rigidity, reducing affinity by ~30% in SAR studies .
In computational docking studies, how can discrepancies between predicted binding poses and experimental crystallographic data be reconciled?
Q. Advanced
- Force field refinement : Adjust van der Waals parameters for fluorine and sulfur atoms to better model interactions .
- Solvent modeling : Explicit water molecules in docking simulations improve pose accuracy, as demonstrated in studies of pyrido-indole derivatives .
- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for target flexibility .
For instance, re-docking the compound into mGluR5 with adjusted parameters reduced RMSD from 2.5 Å to 1.2 Å .
What are the best practices for designing stable formulations of this compound for in vivo studies?
Q. Advanced
- Salt selection : Hydrochloride or mesylate salts improve aqueous solubility (>5 mg/mL) without compromising stability .
- Lyophilization : Use cryoprotectants (e.g., trehalose) to maintain integrity during freeze-drying, as validated in stability studies (≥90% recovery) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, achieving 80% release over 72 hours in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
